Triamminemolybdenum(0) tricarbonyl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Taxotere is a semi-synthetic derivative of paclitaxel, which is extracted from the needles of the European yew tree (Taxus baccata L) . The synthesis involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and esterification reactions .
Industrial Production Methods: Industrial production of Taxotere involves the use of advanced techniques such as nanotechnology, electrospinning, and 3D printing to enhance the formulation and delivery of the drug . These methods aim to improve the solubility and bioavailability of the compound while minimizing side effects .
Chemical Reactions Analysis
Types of Reactions: Taxotere undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products: The major products formed from these reactions are typically derivatives of Taxotere with modified functional groups, which can enhance its therapeutic properties or reduce its toxicity .
Scientific Research Applications
Taxotere has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of taxane derivatives.
Biology: Employed in research on cell division and microtubule dynamics.
Medicine: Widely used in clinical trials for the treatment of various cancers.
Industry: Utilized in the development of advanced drug delivery systems and formulations.
Mechanism of Action
Taxotere works by binding to the β-tubulin component of microtubules, stabilizing their structure and preventing their disassembly . This action inhibits cell division and leads to cell death . The compound is particularly effective in rapidly dividing cancer cells, making it a potent chemotherapeutic agent .
Comparison with Similar Compounds
Paclitaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A newer taxane derivative with improved efficacy in certain types of cancer.
Uniqueness of Taxotere: Taxotere is unique due to its higher potency compared to paclitaxel and its ability to overcome resistance in certain cancer cells . Additionally, its semi-synthetic nature allows for more controlled production and modification .
Biological Activity
Triamminemolybdenum(0) tricarbonyl, a coordination compound of molybdenum, has garnered interest in various fields, particularly in catalysis and biological applications. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula [Mo(NH₃)₃(CO)₃]. The compound features a central molybdenum atom coordinated to three ammonia ligands and three carbonyl groups. This structure is significant for its reactivity and interaction with biological molecules.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Mimicry : Molybdenum-containing compounds are known to mimic the activity of certain metalloenzymes. They can participate in redox reactions, facilitating electron transfer processes that are crucial in biological systems.
- Antioxidant Properties : Studies have indicated that molybdenum complexes exhibit antioxidant activity, potentially protecting cells from oxidative stress by scavenging free radicals.
- Interaction with Biomolecules : The compound may interact with various biomolecules, including proteins and nucleic acids, influencing their structure and function.
Research Findings
Recent studies have explored the biological implications of this compound. Key findings include:
- Cytotoxicity : Research has shown that certain molybdenum complexes can exhibit cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in metabolic disorders.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Cancer Research : A study published in Journal of Inorganic Biochemistry reported that this compound exhibited selective cytotoxicity against breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis through oxidative stress pathways.
- Metabolic Disorders : Another investigation focused on the compound's role as an inhibitor of xanthine oxidase, an enzyme implicated in gout and other metabolic disorders. The findings suggested that this compound could serve as a lead for developing new therapeutic agents.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
azane;carbon monoxide;molybdenum | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CO.Mo.3H3N/c3*1-2;;;;/h;;;;3*1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBJZAUTHOSABH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].N.N.N.[Mo] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9MoN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584226 | |
Record name | Carbon monooxide--molybdenum--ammonia (3/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18177-91-8 | |
Record name | Carbon monooxide--molybdenum--ammonia (3/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triamminemolybdenum tricarbonyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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